![molecular formula C7H18N2O B13491431 {2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine is an organic compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine typically involves the reaction of 2-methoxyethanol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It is involved in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of {2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: A simpler compound with similar functional groups.
2-(2-Methoxyethoxy)ethanamine: Another related compound with additional ether linkages
Uniqueness
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of amine and ether groups provides versatility in both synthetic and industrial processes .
Properties
Molecular Formula |
C7H18N2O |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
N'-(2-methoxyethyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C7H18N2O/c1-8-4-5-9(2)6-7-10-3/h8H,4-7H2,1-3H3 |
InChI Key |
YLYKWCBMDLKEJG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


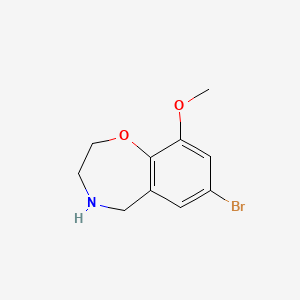


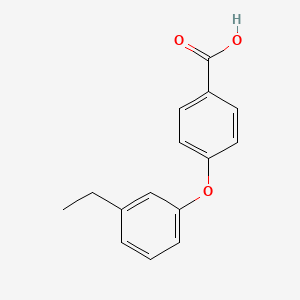

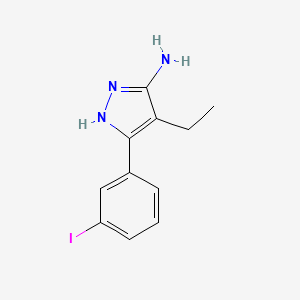
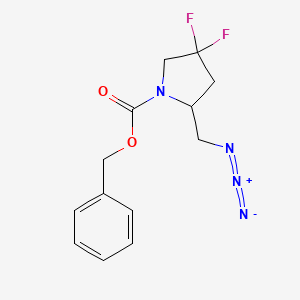
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
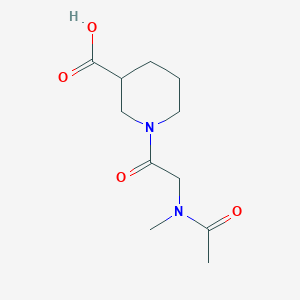
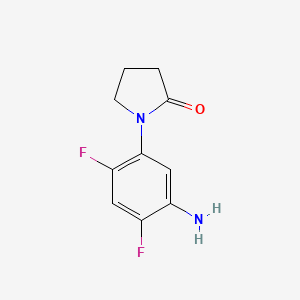
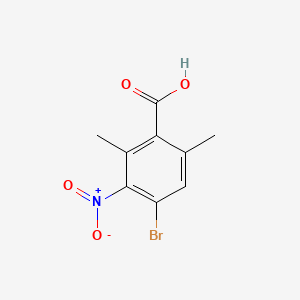


![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
